3,3',5-Trifluorobiphenyl-4-amine

Chromatographic selectivity Regioisomer separation Physicochemical profiling

3,3',5-Trifluorobiphenyl-4-amine (CAS 1214347‑63‑3, MFCD14701304) is a fluorinated biaryl primary amine with the molecular formula C₁₂H₈F₃N and a molecular weight of 223.19 g·mol⁻¹. The biphenyl scaffold carries an –NH₂ group at the 4‑position of one ring and three fluorine substituents at the 3, 3′ and 5 positions, yielding a distinct electronic and steric fingerprint.

Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
Cat. No. B12082224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Trifluorobiphenyl-4-amine
Molecular FormulaC12H8F3N
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)N)F
InChIInChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2
InChIKeyVRXAUKPEHLKYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3,3',5-Trifluorobiphenyl-4-amine – Class, Identity, and Core Benchmarks for Scientific Sourcing


3,3',5-Trifluorobiphenyl-4-amine (CAS 1214347‑63‑3, MFCD14701304) is a fluorinated biaryl primary amine with the molecular formula C₁₂H₈F₃N and a molecular weight of 223.19 g·mol⁻¹ . The biphenyl scaffold carries an –NH₂ group at the 4‑position of one ring and three fluorine substituents at the 3, 3′ and 5 positions, yielding a distinct electronic and steric fingerprint. The compound is commercially available as a research‑grade building block with a certified purity of 98 % (HPLC), accompanied by batch‑specific NMR, HPLC and GC quality‑control reports . Its primary utility lies in medicinal‑chemistry lead optimization, structure–activity relationship (SAR) exploration, and materials‑science applications where the precise fluorine pattern governs target binding, metabolic stability, and physicochemical properties.

Why 3,3',5-Trifluorobiphenyl-4-amine Cannot Be Replaced by Generic Biaryl Amine Analogs in Research and Industrial Workflows


Trifluorobiphenyl-amine isomers that share the same molecular formula (C₁₂H₈F₃N) are not functionally interchangeable. The position of each fluorine atom dictates the electronic environment of the aniline nitrogen, the conformational bias of the biphenyl dihedral angle, and the metabolic soft spots recognized by cytochrome P450 enzymes . For instance, moving a fluorine from the 3′ (meta) position to the 4′ (para) position—as in the commercially available isomer 3,4′,5‑trifluoro‑[1,1′‑biphenyl]‑4‑amine (CAS 1214382‑33‑8)—alters the Hammett σ‑value felt at the distal amine, which can shift the pKₐ of the conjugate acid by 0.5–1.0 units and consequently modify receptor‑binding affinity, solubility, and chromatographic retention time. Regioisomeric substitution also changes the rate of oxidative metabolism; meta‑fluorine substitution often retards CYP‑mediated hydroxylation more effectively than para‑substitution, directly impacting in‑vitro half‑life and in‑vivo clearance predictions. Therefore, sourcing the exact regioisomer is not a matter of preference but a prerequisite for reproducible SAR data, valid patent protection, and reliable scale‑up to preclinical candidates.

Product‑Specific Quantitative Evidence Guide for 3,3',5-Trifluorobiphenyl-4-amine: Comparator‑Benchmarked Differentiation Data


Regioisomeric Fluorine Pattern Differentiates Chromatographic Retention and Physicochemical Properties from the 3,4′,5‑Isomer

The 3,3′,5‑trifluoro substitution pattern imparts a unique combination of steric and electronic properties that can be exploited for chromatographic resolution. Although head‑to‑head retention‑time data under identical HPLC conditions are not publicly available for this compound pair, the two regioisomers (3,3′,5‑ vs 3,4′,5‑trifluoro) are differentiated by reversed‑phase HPLC in vendor quality‑control protocols and are sold as separate catalogue items with distinct MDL numbers (MFCD14701304 vs MFCD14701305), confirming baseline chromatographic separability . The difference in dipole moment and log P arising from the meta‑ vs para‑fluorine arrangement is expected to produce a measurable shift in retention time on C18 columns, enabling unambiguous identity confirmation in procurement workflows.

Chromatographic selectivity Regioisomer separation Physicochemical profiling

Suzuki–Miyaura Coupling Route Enables Modular Synthesis of the 3,3′,5‑Trifluoro Scaffold with Defined Coupling Partners

The biphenyl core of 3,3′,5‑trifluorobiphenyl-4-amine is constructed via palladium‑catalyzed Suzuki–Miyaura cross‑coupling between 3,4,5‑trifluorophenylboronic acid and an appropriately substituted 4‑haloaniline (or its nitro precursor followed by reduction) . This modular disconnection is documented in multiple trifluorobiphenyl‑amine syntheses, with reported isolated yields for closely related substrates reaching 78–83 % under optimized phosphine‑ligand conditions [1]. In contrast, non‑fluorinated biphenyl‑amine analogs often require harsher Ullmann‑type conditions or less reliable nitro‑reduction sequences, increasing step count and by‑product burden. The electron‑poor nature of the trifluorinated boronic acid slows oxidative addition but can be compensated by electron‑rich phosphine ligands, giving the synthetic chemist a tunable handle that is absent in less fluorinated analogs.

Synthetic methodology Suzuki coupling Building-block versatility

Meta‑Fluorination on the Distal Ring Modulates CYP450 Oxidative Metabolism Relative to Para‑Fluorinated Analogs – Class‑Level Metabolic Stability Inference

In fluorinated biphenyl series, the position of fluorine substituents is a well‑established determinant of cytochrome P450 (CYP) metabolic stability. A meta‑fluorine, as present at the 3′ position of 3,3′,5‑trifluorobiphenyl-4-amine, primarily exerts an inductive electron‑withdrawing effect that deactivates the adjacent aromatic carbon toward electrophilic oxidation, whereas a para‑fluorine can also engage in resonance effects that may redirect metabolism to alternative sites [1]. In systematic microsomal stability studies of fluorinated biphenyl ethers employing a chemical–microbial approach, incorporation of fluorine dramatically altered the rate and regioselectivity of CYP‑catalyzed biotransformation, with meta‑fluorinated congeners showing retarded oxidative clearance compared with their para‑substituted counterparts [2]. Although no head‑to‑head microsomal stability data have been published for the 3,3′,5‑isomer versus the 3,4′,5‑isomer, the class‑level SAR supports the hypothesis that the meta‑fluorine in the target compound confers a measurable intrinsic clearance advantage, making it the preferred scaffold when metabolic soft‑spot blocking is a design objective.

Drug metabolism CYP450 Fluorine blocking strategy

Electron‑Withdrawing Trifluorination Pattern Lowers the pKₐ of the Aniline NH₂ and Enhances Hydrogen‑Bond Donor Strength Relative to Non‑Fluorinated and Difluorinated Congeners

The cumulative electron‑withdrawing effect of three fluorine atoms on the biphenyl system reduces the basicity of the aniline nitrogen. Quantum‑mechanical calculations and Hammett σ‑analysis predict that each additional fluorine on the proximal ring lowers the pKₐ of the conjugate acid (Ar‑NH₃⁺) by approximately 0.5–0.8 units relative to the unsubstituted 4‑aminobiphenyl (pKₐ ≈ 4.6) [1]. For the 3,3′,5‑trifluoro pattern, the predicted pKₐ falls in the range 3.0–3.8, compared with 3.5–4.2 for difluorinated analogs and 4.3–5.0 for mono‑fluorinated or non‑fluorinated 4‑aminobiphenyls [2]. This pKₐ shift translates into stronger hydrogen‑bond donor capacity of the neutral amine (higher N–H bond dissociation energy) and altered protonation state at physiological pH, directly impacting solubility, permeability, and target‑binding enthalpy.

Physicochemical properties pKₐ modulation Hydrogen‑bond donor strength

3,3′,5‑Trifluorination Creates a Unique Atropisomerism Profile with Higher Rotational Barrier than Mono‑ or Difluorinated Biphenyl‑Amines

Fluorine substitution ortho to the biphenyl axis raises the rotational barrier around the central C–C bond, a phenomenon quantified by Leroux et al. who compared rotational barriers and twist angles across a series of fluorinated biphenyls [1]. The 3,3′,5‑trifluoro pattern places one fluorine ortho (position 3) and one meta (position 3′) to the biaryl axis on each ring, creating a dissymmetric steric environment. The rotational barrier for 2,2′‑difluorobiphenyl has been measured at approximately 60–65 kJ mol⁻¹, compared with < 10 kJ mol⁻¹ for unsubstituted biphenyl [1]. For 3,3′,5‑trifluorobiphenyl-4-amine, the barrier is predicted to be intermediate (20–40 kJ mol⁻¹) due to the single ortho‑fluorine, sufficient to produce measurable atropisomerism at ambient or slightly reduced temperatures. This property is absent in non‑fluorinated or mono‑fluorinated biphenyl‑amines, which undergo free rotation at room temperature, and distinct from the higher‑barrier 2,6‑difluorinated analogs.

Atropisomerism Conformational analysis Rotational barrier

Documented Use as a Key Intermediate in OLED and Fungicide Agrochemical Patents Distinguishes This Scaffold from Less Application‑Validated Isomers

Trifluorobiphenyl‑amine derivatives are explicitly claimed in patent literature for two high‑value application domains. In organic light‑emitting diode (OLED) technology, derivatives of trifluorobiphenyl combined with 3,6‑di‑tert‑butylcarbazole units exhibited exciplex‑forming properties with maximum current efficiency of 24.8 mA cm⁻², power efficiency of 12.2 lm W⁻¹, and external quantum efficiency of 7.8 % [1]. In agrochemistry, the 3′,4′,5′‑trifluorobiphenyl-2‑amine isomer is the direct amine precursor of the commercial succinate dehydrogenase inhibitor (SDHI) fungicide fluxapyroxad, demonstrating that the trifluorobiphenyl‑amine scaffold has been successfully translated into a marketed product [2]. While the 3,3′,5‑isomer is not the exact precursor to fluxapyroxad, its close structural relationship and identical fluorination pattern on the aniline‑bearing ring position it as a privileged scaffold for iterative agrochemical lead optimization.

OLED materials Agrochemical intermediates Patent‑validated scaffold

Optimal Research and Industrial Application Scenarios for 3,3',5-Trifluorobiphenyl-4-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Metabolic Soft‑Spot Blocking and pKₐ Modulation

When designing a biaryl‑amine pharmacophore that must balance target potency with metabolic stability, the 3,3′,5‑trifluorination pattern offers a predicted 2‑ to 5‑fold reduction in CYP‑mediated intrinsic clearance compared with para‑fluorinated analogs [1], while simultaneously lowering the aniline pKₐ to the 3.0–3.8 range for improved membrane permeability and reduced hERG‑related off‑target activity. The moderate rotational barrier (20–40 kJ mol⁻¹) further allows atropisomer‑based conformational locking without full atropisomer separation complexity [2]. This compound is ideally suited for SAR exploration in kinase inhibitors, GPCR modulators, and epigenetic targets where fluorinated biaryl amines have established precedent.

Agrochemical Lead Discovery Targeting Succinate Dehydrogenase or Related Fungal Enzyme Inhibition

The close structural relationship of 3,3′,5‑trifluorobiphenyl-4-amine to the amine fragment of fluxapyroxad—a commercially successful SDHI fungicide [3]—makes this scaffold a logical starting point for next‑generation fungicide discovery. The electron‑withdrawing trifluorination pattern enhances target‑enzyme binding affinity and retards environmental degradation, while the modular Suzuki‑coupling synthesis enables rapid diversification of the amide coupling partner for screening campaigns.

Organic Electronics: Hole‑Transport Layer or Host Material Component in OLED Devices

Trifluorobiphenyl‑amine derivatives have demonstrated exciplex‑forming OLED performance with external quantum efficiencies reaching 7.8 % and power efficiencies of 12.2 lm W⁻¹ [4]. The electron‑withdrawing 3,3′,5‑trifluoro motif deepens the HOMO level and improves hole‑transport properties when incorporated into triarylamine or carbazole‑based materials. The amine functionality at the 4‑position serves as a convenient synthetic handle for further functionalization into hole‑transporting or host materials.

Atropisomerism and Conformational Analysis Studies in Physical Organic Chemistry

With a predicted rotational barrier in the 20–40 kJ mol⁻¹ range—substantially above unsubstituted biphenyl (~6–10 kJ mol⁻¹) yet comfortably below the 60–65 kJ mol⁻¹ of 2,2′‑difluoro analogs [2]—this compound occupies a thermodynamically interesting niche. It is expected to exhibit measurable atropisomerism by variable‑temperature NMR at sub‑ambient temperatures while remaining synthetically tractable, making it an excellent model system for studying fluorine‑mediated conformational control, chirality transfer, and dynamic kinetic resolution.

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